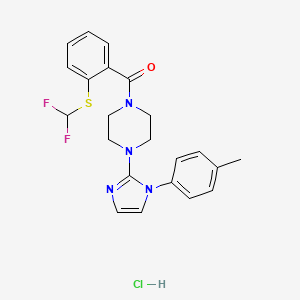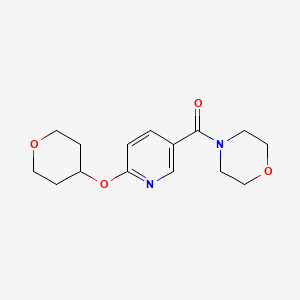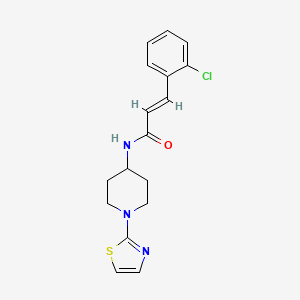![molecular formula C11H17NO B2962619 4-[(Tert-butoxy)methyl]aniline CAS No. 1039311-45-9](/img/structure/B2962619.png)
4-[(Tert-butoxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Tert-butoxy)methyl]aniline” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is used as a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amine group (NH2) and a tert-butoxy methyl group attached to it . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H17NO), molecular weight (179.26), and its safety information . Further details such as its melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Indoles and Oxindoles
Treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide leads to intermediates that are easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles, respectively. This synthesis process illustrates the utility of tert-butoxycarbonyl aniline derivatives in creating valuable heterocyclic compounds used in pharmaceuticals and materials science (R. Clark et al., 1991).
Extraction of Metal Ions
Thiacalix[4]aniline, a cyclic tetramer of p-tert-butylaniline bridged with four sulfides, exhibits specific extraction capabilities for Au(III) and Pd(II) ions from acidic solutions. This property is significant for applications in metal recovery and environmental remediation (H. Katagiri et al., 2002).
Anticorrosive Properties
The incorporation of tert-butoxycarbonyl aniline derivatives into polymers has been shown to enhance anticorrosive properties. For instance, poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO nanoparticles demonstrated significant anticorrosive effects on mild steel in acidic environments (R. Alam et al., 2016).
Electrochromic Materials
Derivatives of aniline, including those with tert-butoxycarbonyl groups, have been utilized in the synthesis of novel electrochromic materials. These materials exhibit significant potential for applications in smart windows and displays due to their ability to change color under electrical stimulation (Shuai Li et al., 2017).
Catalyst Precursors
Anilidomethylpyridine ligands, potentially derivable from compounds like 4-[(Tert-butoxy)methyl]aniline, have been employed in synthesizing catalyst precursors for the polymerization of 1,3-butadiene, producing high molecular weight polyethylene and atactic polypropylene. This application is crucial for the production of synthetic rubber and plastics (Liana Annunziata et al., 2011).
Safety and Hazards
“4-[(Tert-butoxy)methyl]aniline” is classified under the GHS07 and GHS05 hazard categories. It carries the signal word “Danger” and has hazard statements H302, H335, H318, and H315 . These indicate that the compound may be harmful if swallowed, may cause respiratory irritation, causes serious eye damage, and causes skin irritation .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZARLXYZZERPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039311-45-9 |
Source


|
| Record name | 4-[(tert-butoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
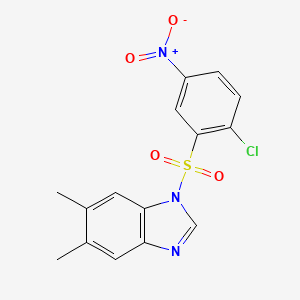
![2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2962538.png)
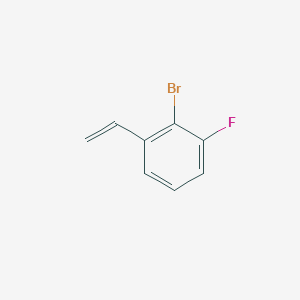
![3-Methyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2962540.png)

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)
![2-[(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propan-2-ylacetamide](/img/structure/B2962544.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

